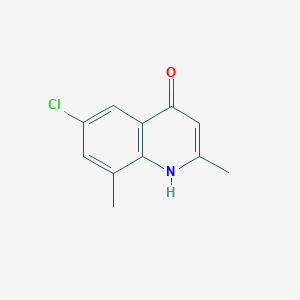

6-Chloro-2,8-dimethyl-4-quinolinol

Description

BenchChem offers high-quality 6-Chloro-2,8-dimethyl-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,8-dimethyl-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHFDOQNTFNGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=CC2=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586075 | |

| Record name | 6-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-49-2 | |

| Record name | 6-Chloro-2,8-dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21629-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2,8-dimethyl-4-quinolinol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2,8-dimethyl-4-quinolinol, a substituted quinoline derivative of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications as a key building block in the development of novel therapeutic agents.

Core Chemical Identity

CAS Number: 21629-49-2[1][2][3]

Molecular Formula: C₁₁H₁₀ClNO[1][3]

Molecular Weight: 207.65 g/mol [1]

Synonyms: 6-Chloro-2,8-dimethylquinolin-4-ol, 6-Chloro-4-hydroxy-2,8-dimethylquinoline, 6-chloro-2,8-dimethyl-1H-quinolin-4-one[1][3]

The structure of 6-Chloro-2,8-dimethyl-4-quinolinol features a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This core is substituted with a chlorine atom at the 6-position, two methyl groups at the 2- and 8-positions, and a hydroxyl group at the 4-position. The presence of these functional groups imparts specific chemical reactivity and potential for biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Chloro-2,8-dimethyl-4-quinolinol is essential for its application in synthetic chemistry and drug design. The following table summarizes key properties, with some values predicted due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Weight | 207.65 g/mol | [1] |

| Boiling Point | 362.9°C at 760 mmHg | [3] |

| Flash Point | 173.3°C | [3] |

| Density | 1.3 g/cm³ | [3] |

Synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol: The Conrad-Limpach Reaction

A reliable and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[4]

Reaction Principle

The synthesis of 6-Chloro-2,8-dimethyl-4-quinolinol via the Conrad-Limpach reaction would proceed in two key steps:

-

Condensation: The reaction is initiated by the condensation of 4-chloro-2-methylaniline with ethyl acetoacetate. This step forms a Schiff base intermediate.

-

Cyclization: The intermediate is then heated to a high temperature, inducing an intramolecular cyclization to form the quinoline ring system.

Experimental Protocol

Starting Materials:

-

4-Chloro-2-methylaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A)

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a condenser, equimolar amounts of 4-chloro-2-methylaniline and ethyl acetoacetate are mixed. The mixture is heated at a moderate temperature (typically 100-140°C) for 1-2 hours to facilitate the formation of the enamine intermediate. Water is removed as a byproduct.

-

Cyclization: The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, and heated to a higher temperature (around 250°C). This high temperature provides the necessary energy for the intramolecular cyclization to occur, leading to the formation of 6-Chloro-2,8-dimethyl-4-quinolinol.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent to precipitate the product. The solid product is then collected by filtration, washed, and can be further purified by recrystallization to obtain the final compound of high purity.

Mechanistic Insights

The Conrad-Limpach synthesis is a powerful tool for the construction of the 4-hydroxyquinoline scaffold. The initial condensation is a nucleophilic addition of the aniline to the ketone of the β-ketoester, followed by dehydration. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring, followed by elimination of ethanol to form the stable quinoline ring system.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7][8] While specific biological data for 6-Chloro-2,8-dimethyl-4-quinolinol is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate for the synthesis of more complex and potent therapeutic agents.

Substituted quinolines have been investigated for a variety of pharmacological applications, including:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, such as the inhibition of tyrosine kinases and the disruption of microtubule polymerization.[6]

-

Antimicrobial and Antifungal Activity: The quinoline core is a key feature of several antimicrobial and antifungal drugs.[9]

-

Anti-inflammatory Properties: Certain quinoline derivatives have shown promising anti-inflammatory effects.[9]

-

Antimalarial Agents: Historically, quinoline-based compounds like quinine and chloroquine have been central to the treatment of malaria.

The presence of a reactive hydroxyl group at the 4-position and the potential for further functionalization of the aromatic ring make 6-Chloro-2,8-dimethyl-4-quinolinol an attractive starting material for the generation of libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn at all times.

Handling and Storage:

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

6-Chloro-2,8-dimethyl-4-quinolinol is a valuable chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its straightforward synthesis via the Conrad-Limpach reaction, coupled with the versatile reactivity of the quinoline scaffold, makes it an important building block for the development of novel therapeutic agents. A thorough understanding of its chemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research environment.

References

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

-

National Institutes of Health. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC. [Link]

-

MDPI. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

International Journal of Research in Engineering, Science and Management. A Review On Substitution Quinoline Derivatives and its Biological Activity. [Link]

-

National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. [Link]

-

BuyersGuideChem. 6-Chloro-2,8-dimethyl-4-hydroxyquinoline | 21629-49-2. [Link]

-

PubMed. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. [Link]

-

Jetir.Org. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

EHS. Handling Chlorine Safely. [Link]

-

lookchem. Cas 21629-51-6,4,6-DICHLORO-2,8-DIMETHYLQUINOLINE. [Link]

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

ChemSynthesis. 6-chloro-2,4-diphenylquinoline - C21H14ClN, density, melting point, boiling point, structural formula, synthesis. [Link]

-

National Institutes of Health. 2-(4-Bromo-phenyl)-6-chloro-8-hydroxymethyl-quinoline-4-carboxylic acid | C17H11BrClNO3 - PubChem. [Link]

Sources

- 1. kemcal.com [kemcal.com]

- 2. 6-CHLORO-2,8-DIMETHYL-4-QUINOLINOL | 21629-49-2 [amp.chemicalbook.com]

- 3. 6-Chloro-2,8-dimethyl-4-hydroxyquinoline | 21629-49-2 - BuyersGuideChem [buyersguidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journal.ijresm.com [journal.ijresm.com]

- 9. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. api.grundfos.com [api.grundfos.com]

- 12. CCOHS: Chlorine [ccohs.ca]

- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]

Solubility Profile of 6-Chloro-2,8-dimethyl-4-quinolinol in Organic Solvents: A Methodological and Theoretical Framework

An In-depth Technical Guide

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[1][2][3] Poor solubility can impede formulation, lead to variable absorption, and ultimately cause the failure of promising drug candidates.[1][4] This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of 6-Chloro-2,8-dimethyl-4-quinolinol, a representative quinolinol derivative. While specific experimental data for this compound is not publicly available, this document establishes the theoretical principles, robust experimental protocols, and data interpretation strategies necessary for such an investigation. The methodologies and illustrative data presented herein serve as a self-validating blueprint for researchers, scientists, and drug development professionals to characterize similar compounds, ensuring data integrity and facilitating informed decision-making in the pharmaceutical development pipeline.

Introduction: The Criticality of Solubility in Drug Development

6-Chloro-2,8-dimethyl-4-quinolinol is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5][6] The physicochemical properties of any new chemical entity (NCE), such as this one, dictate its journey from the lab to the clinic. Among the most fundamental of these properties is solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[2]

The importance of characterizing a compound's solubility profile in various organic solvents cannot be overstated. This profile directly influences:

-

Formulation Development: The choice of solvents is crucial for creating stable liquid formulations, such as injectables or oral solutions.[7]

-

Crystallization and Purification: Solvent selection is key to developing efficient crystallization processes for API purification, impacting yield, crystal habit, and purity.

-

Preclinical Studies: In vitro and in vivo assays often require dissolving the compound in a vehicle, and understanding its solubility limits is essential for accurate dosing and the avoidance of precipitation.[4]

-

Predictive Modeling: Experimental data in a well-chosen set of solvents can be used to calculate theoretical parameters, such as Hansen Solubility Parameters, which can then predict solubility in other systems.[8][9]

This guide will detail the gold-standard experimental method for solubility determination, present an illustrative solubility profile for 6-Chloro-2,8-dimethyl-4-quinolinol based on theoretical principles, and provide a framework for interpreting this data in a meaningful, application-oriented context.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility science. This adage is scientifically quantified through various thermodynamic parameters that describe the intermolecular forces between the solute (6-Chloro-2,8-dimethyl-4-quinolinol) and the solvent.

Hansen Solubility Parameters (HSP)

A powerful extension of this concept is the Hansen Solubility Parameter (HSP) model, which deconstructs the total cohesive energy of a substance into three components[10][11]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The total Hansen parameter (δt) is given by: δt² = δD² + δP² + δH²

A solute will have the highest solubility in a solvent with the most similar HSP values. The "distance" (Ra) between a solute and a solvent in this three-dimensional Hansen space can be calculated, and a smaller distance implies greater affinity and higher solubility.[12] This model is invaluable for rationally selecting solvents for screening and for predicting miscibility.[9]

Temperature Dependence and the van't Hoff Equation

The solubility of most solids increases with temperature. This relationship is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution (ΔHsol).[13][14]

d(ln S) / dT = ΔHsol / RT²

Plotting the natural logarithm of solubility (ln S) against the inverse of the absolute temperature (1/T) yields a "van't Hoff plot." The slope of this plot can be used to determine the enthalpy of solution, indicating whether the dissolution process is endothermic (absorbs heat, solubility increases with temperature) or exothermic (releases heat, solubility decreases with temperature).[14][15]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[16][17] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The protocol must be followed rigorously to ensure self-validating and reproducible results. Adherence to Good Laboratory Practice (GLP) is essential for regulatory submissions.[18][19][20][21]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 6-Chloro-2,8-dimethyl-4-quinolinol to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. The presence of excess solid is critical to ensure saturation is achieved and maintained.[16][22]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically required, depending on the compound and solvent system.[17][23]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.[19] Carefully collect a clear aliquot of the supernatant. This is most effectively done by centrifugation, followed by filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[17][24]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated, specific, and sensitive analytical method. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[25][26][27] A calibration curve prepared from stock solutions of known concentration is used to determine the concentration of the saturated solution.[24]

-

Solid Phase Analysis: It is good practice to analyze the residual solid from the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.[17]

Experimental Workflow Diagram

The following diagram illustrates the robust workflow for the shake-flask solubility determination method.

Caption: Shake-Flask method workflow for equilibrium solubility determination.

Illustrative Solubility Profile of 6-Chloro-2,8-dimethyl-4-quinolinol

The following table presents hypothetical but scientifically plausible solubility data for 6-Chloro-2,8-dimethyl-4-quinolinol in a range of common organic solvents at two standard temperatures. The solvents are selected to cover a spectrum of polarities and hydrogen bonding capabilities.[28]

| Solvent | Polarity Index | H-Bond Donor/Acceptor | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) | Molarity at 25°C (mol/L) |

| Heptane | 0.1 | None | < 0.1 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | Acceptor | 2.5 | 4.1 | 0.011 |

| Dichloromethane | 3.1 | Acceptor | 15.8 | 23.5 | 0.071 |

| Acetone | 5.1 | Acceptor | 28.0 | 40.2 | 0.125 |

| Ethanol | 5.2 | Both | 12.5 | 20.1 | 0.056 |

| Acetonitrile | 5.8 | Acceptor | 8.5 | 13.9 | 0.038 |

| Methanol | 6.6 | Both | 9.8 | 16.2 | 0.044 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | 150.2 | 215.5 | 0.672 |

Molecular Weight of 6-Chloro-2,8-dimethyl-4-quinolinol assumed to be 223.69 g/mol for molarity calculations.

Data Analysis and Interpretation

The illustrative data reveals several key trends that align with theoretical principles.

-

Polarity and Functionality: The compound exhibits very low solubility in the non-polar solvent heptane. Solubility increases in solvents of moderate polarity like toluene and dichloromethane. The highest solubility is observed in highly polar, aprotic solvents like Acetone and, most notably, DMSO. The quinolinol structure contains a polar hydroxyl group (H-bond donor and acceptor) and a nitrogen atom (H-bond acceptor), alongside a larger, more non-polar aromatic ring system. This dual character explains its preference for polar solvents that can interact with these functional groups.

-

Hydrogen Bonding: While ethanol and methanol are polar, protic solvents capable of hydrogen bonding, the solubility is moderate. This suggests that while H-bonding contributes, steric hindrance from the dimethyl groups or the overall molecular architecture might favor interactions with polar aprotic solvents like DMSO and Acetone.

-

Temperature Effect: In all cases where solubility is measurable, it increases with temperature. This indicates that the dissolution process for this compound is endothermic (ΔHsol > 0), which is typical for most solid organic compounds.[29]

Hansen Solubility Parameter (HSP) Interpretation

To fully interpret this data, one would calculate the HSP values for 6-Chloro-2,8-dimethyl-4-quinolinol (often through group contribution methods) and compare them to the known HSP values of the solvents. The solvents with the smallest "Hansen distance" (Ra) to the solute would be expected to be the best solvents. The high solubility in DMSO suggests the compound's HSP coordinates are closest to those of DMSO.

Caption: HSP predicts solubility based on the distance between solute and solvent.

Implications for Pharmaceutical Development

-

Formulation: Developing an aqueous-based oral or injectable formulation would be challenging and likely require enabling technologies (e.g., co-solvents, surfactants, cyclodextrins). DMSO is an excellent solubilizer but is generally limited to topical or preclinical use due to toxicity. Solvents like acetone could be useful in early-stage formulation screening or as part of a solvent system for spray drying to create amorphous solid dispersions.

-

Crystallization: Toluene or a mixture including ethanol could be investigated as potential anti-solvents or as part of a solvent/anti-solvent system for recrystallization, given the compound's moderate-to-low solubility in them. The significant difference in solubility between a solvent like acetone and an anti-solvent like heptane could be exploited for high-yield crystallization.

-

Process Chemistry: The temperature-dependent solubility data is crucial for designing controlled cooling crystallization processes, allowing for optimization of crystal size and morphology.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility profile of 6-Chloro-2,8-dimethyl-4-quinolinol. By combining a robust experimental protocol like the shake-flask method with a strong theoretical understanding of solute-solvent interactions, researchers can generate high-quality, reliable data. The interpretation of this data, guided by principles such as Hansen Solubility Parameters, provides actionable insights that are critical for making informed decisions in process chemistry, formulation science, and the overall progression of a new chemical entity through the drug development lifecycle.

References

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 17). Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Molecules. Retrieved February 15, 2026, from [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Retrieved February 15, 2026, from [Link]

-

Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services. Retrieved February 15, 2026, from [Link]

-

Good laboratory practice of equilibrium solubility measurement. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. (2024, April 2). International Journal of Pharmaceutical Investigation. Retrieved February 15, 2026, from [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma. Retrieved February 15, 2026, from [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Virginia Tech. Retrieved February 15, 2026, from [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved February 15, 2026, from [Link]

-

Formulation Using Hansen Solubility Parameters. (2024, October). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 15, 2026, from [Link]

-

[Good laboratory practice of equilibrium solubility measurement]. (2011). PubMed. Retrieved February 15, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Experimental and computational screening models for prediction of aqueous drug solubility. (2002, February 15). PubMed. Retrieved February 15, 2026, from [Link]

-

How to perform the shake flask method to determine solubility. (2017, April 27). Quora. Retrieved February 15, 2026, from [Link]

-

van 't Hoff equation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved February 15, 2026, from [Link]

-

Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. Retrieved February 15, 2026, from [Link]

-

Policy: Good Laboratory Practices Advisories. (2016, December 11). US EPA. Retrieved February 15, 2026, from [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. (2026, January 31). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). ResearchGate. Retrieved February 15, 2026, from [Link]

-

GLP studies for method development. (n.d.). Tentamus. Retrieved February 15, 2026, from [Link]

-

Van 't Hoff equation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. (2025, November 26). LCGC International. Retrieved February 15, 2026, from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved February 15, 2026, from [Link]

-

Relation between solubility and temperature. (2019, January 10). Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]

-

Van 'T Hoff Equation. (2018, January 7). Scribd. Retrieved February 15, 2026, from [Link]

-

Quinoline. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

- 21. GLP studies for method development - Tentamus Group [tentamus.com]

- 22. quora.com [quora.com]

- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 24. researchgate.net [researchgate.net]

- 25. improvedpharma.com [improvedpharma.com]

- 26. ijpsr.com [ijpsr.com]

- 27. ijsrtjournal.com [ijsrtjournal.com]

- 28. organicchemistrydata.org [organicchemistrydata.org]

- 29. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity and Toxicity of 6-Chloro-2,8-dimethyl-4-quinolinol and its Analogs

Abstract

This technical guide provides a comprehensive overview of the known biological activities and toxicological profile of the quinoline class of compounds, with a specific focus on 6-Chloro-2,8-dimethyl-4-quinolinol and its structurally related analogs. Due to the limited publicly available data for 6-Chloro-2,8-dimethyl-4-quinolinol (CAS No. 21629-49-2), this guide synthesizes findings from studies on closely related chloro- and dimethyl-substituted quinolinol derivatives to provide a predictive framework for its potential pharmacological and toxicological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities within the quinoline scaffold. Detailed experimental protocols for assessing biological activity and toxicity are provided to facilitate further investigation into this class of compounds.

Introduction to the Quinoline Scaffold

Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are fundamental scaffolds in medicinal chemistry.[1] The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a common structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals.[2] Marketed drugs containing the quinoline core exhibit a broad spectrum of therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer activities.[1][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and toxicological properties. The subject of this guide, 6-Chloro-2,8-dimethyl-4-quinolinol, is a specific derivative for which detailed biological data is sparse. However, by examining its structural features—a chlorinated benzene ring, two methyl substitutions, and a hydroxyl group on the pyridine ring—we can infer its likely biological activities and potential toxicities based on extensive research on analogous compounds.

Biological Activities of Chloro-Dimethyl-Quinolinol Derivatives

The biological activities of quinoline derivatives are significantly influenced by the nature and position of their substituents. The presence of a chlorine atom, methyl groups, and a hydroxyl group on the quinoline core, as in 6-Chloro-2,8-dimethyl-4-quinolinol, suggests potential for a range of pharmacological effects, including antifungal, antibacterial, and antineoplastic activities.

Antifungal Activity

Derivatives of quinolinol have demonstrated notable antifungal properties. For instance, a study on 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives revealed excellent protective efficacy against the fungus Pyricularia oryzae.[4] This suggests that the chloro-dimethyl-quinolinol scaffold is a promising pharmacophore for the development of novel antifungal agents. The mechanism of action for many antifungal quinolines is believed to involve the chelation of essential metal ions required for fungal growth and the disruption of fungal cell membrane integrity.

Antibacterial Activity

The quinoline core is a well-established antibacterial pharmacophore, with fluoroquinolones being a major class of antibiotics. While 6-Chloro-2,8-dimethyl-4-quinolinol is not a fluoroquinolone, the general quinoline structure contributes to antibacterial effects. Studies on various quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanisms often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Antineoplastic Activity

A significant body of research points to the anticancer potential of quinoline derivatives.[6] These compounds have been shown to induce apoptosis in various cancer cell lines.[6] The planar structure of the quinoline ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells. Furthermore, substituted quinolines can act as inhibitors of protein kinases, which are often dysregulated in cancer.

Toxicological Profile of Substituted Quinolines

While the quinoline scaffold is a source of valuable therapeutic agents, it is also associated with potential toxicity. A comprehensive toxicological assessment is therefore critical in the development of any new quinoline-based compound.

Acute Toxicity

The acute toxicity of quinoline derivatives can vary significantly based on their substitution patterns. For a related compound, 6-Chloro-2-methyl-4-quinolinol, the Safety Data Sheet (SDS) indicates it is harmful if swallowed (Acute toxicity - Category 4, Oral).[7] This suggests that 6-Chloro-2,8-dimethyl-4-quinolinol may also exhibit oral toxicity.

Irritation and Sensitization

The aforementioned SDS for 6-Chloro-2-methyl-4-quinolinol also classifies it as a substance that causes skin irritation and serious eye damage.[7] It is plausible that 6-Chloro-2,8-dimethyl-4-quinolinol could have similar irritant properties.

Genotoxicity and Carcinogenicity

Some quinoline derivatives have been shown to be mutagenic in the Ames test and carcinogenic in animal studies.[8] Therefore, a thorough evaluation of the genotoxic and carcinogenic potential of 6-Chloro-2,8-dimethyl-4-quinolinol is warranted.

Table 1: Summary of Potential Biological Activities and Toxicities of 6-Chloro-2,8-dimethyl-4-quinolinol Based on Analogous Compounds

| Property | Predicted Activity/Toxicity | Basis for Prediction (Analogous Compounds) | References |

| Antifungal Activity | Likely active against various fungal species. | 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives show high efficacy against Pyricularia oryzae. | [4] |

| Antibacterial Activity | Potential activity against Gram-positive and Gram-negative bacteria. | Broad antibacterial activity is a known feature of the quinoline scaffold. | [5] |

| Antineoplastic Activity | Potential to induce apoptosis in cancer cell lines. | 6-chloro-quinazolin derivatives induce apoptosis in human cancer cells. | [6] |

| Acute Oral Toxicity | Potentially harmful if swallowed. | 6-Chloro-2-methyl-4-quinolinol is classified as Acute toxicity - Category 4, Oral. | [7] |

| Skin Irritation | Likely to cause skin irritation. | 6-Chloro-2-methyl-4-quinolinol is a known skin irritant. | [7] |

| Eye Irritation | Likely to cause serious eye damage. | 6-Chloro-2-methyl-4-quinolinol is known to cause serious eye damage. | [7] |

Experimental Protocols for Evaluation

To ascertain the specific biological activity and toxicity of 6-Chloro-2,8-dimethyl-4-quinolinol, a series of standardized in vitro and in vivo assays are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 6-Chloro-2,8-dimethyl-4-quinolinol in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Diagram 1: Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

Standardized methods such as broth microdilution and Kirby-Bauer disk diffusion are used to determine the minimum inhibitory concentration (MIC) and the zone of inhibition of an antimicrobial agent.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of 6-Chloro-2,8-dimethyl-4-quinolinol in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Principle: This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Step-by-Step Methodology:

-

Prepare Agar Plate: Prepare a Mueller-Hinton agar plate.

-

Inoculate Plate: Evenly streak a standardized inoculum of the test bacterium onto the surface of the agar.

-

Apply Disks: Aseptically place paper disks impregnated with a known concentration of 6-Chloro-2,8-dimethyl-4-quinolinol onto the agar surface.

-

Incubation: Incubate the plate at 35°C for 16-18 hours.

-

Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

-

Interpret Results: Compare the zone diameter to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Diagram 2: Decision Tree for Antimicrobial Susceptibility Testing

Caption: Approaches for in vitro antimicrobial susceptibility testing.

In Vivo Acute Toxicity Studies

OECD guidelines provide standardized procedures for assessing the acute toxicity of chemicals.

Principle: This method is a stepwise procedure with the use of a small number of animals per step to classify a substance into a toxicity category based on the observed mortality.[4]

Step-by-Step Methodology:

-

Animal Selection: Use a small group of animals (typically three female rats) for the initial dose level.

-

Dosing: Administer a single oral dose of 6-Chloro-2,8-dimethyl-4-quinolinol at one of the defined starting dose levels (e.g., 2000 mg/kg, 300 mg/kg, 50 mg/kg, or 5 mg/kg).

-

Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: Based on the number of mortalities, either stop the test and assign a toxicity class, or proceed to a higher or lower dose level with another group of animals.

-

Classification: The substance is classified into one of the GHS categories for acute oral toxicity based on the final outcome.

Principle: This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.[9]

Step-by-Step Methodology:

-

Animal Model: Typically performed on a single albino rabbit.

-

Application: Apply a single dose of 6-Chloro-2,8-dimethyl-4-quinolinol to a small area of the rabbit's shaved skin. An untreated area serves as a control.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: Observe and score the skin for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Principle: This test assesses the potential of a substance to cause irritation or corrosion to the eye.[2]

Step-by-Step Methodology:

-

Animal Model: Typically performed on a single albino rabbit.

-

Application: Instill a single dose of 6-Chloro-2,8-dimethyl-4-quinolinol into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: Examine the eye at 1, 24, 48, and 72 hours after instillation and score for corneal opacity, iritis, and conjunctival redness and chemosis.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Conclusion and Future Directions

While direct experimental data for 6-Chloro-2,8-dimethyl-4-quinolinol is currently limited, the extensive research on the broader class of quinoline derivatives provides a strong foundation for predicting its potential biological activities and toxicological profile. The chloro-dimethyl-quinolinol scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of antifungal, antibacterial, and antineoplastic research. However, the potential for toxicity, including acute oral toxicity and skin/eye irritation, necessitates a thorough and systematic evaluation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to undertake a comprehensive assessment of 6-Chloro-2,8-dimethyl-4-quinolinol and other novel quinoline derivatives, thereby enabling informed decisions in the drug discovery and development process. Future research should focus on the synthesis and rigorous biological and toxicological evaluation of this specific compound to validate the predictions made in this guide and to fully elucidate its therapeutic potential.

References

-

Fang, Y.-M., Zhang, R.-R., Shen, Z.-H., Tan, C.-X., Weng, J.-Q., Xu, T.-M., Liu, X.-H., Huang, H.-Y., & Wu, H.-K. (2018). Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Letters in Drug Design & Discovery, 15(12). Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2,8-dimethyl-4-quinolinol. Retrieved from [Link]

-

Luo, H., Song, H., Li, C., Weng, J., & Chen, J. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 42-50. Retrieved from [Link]

-

YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]

-

Slideshare. (n.d.). ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. Retrieved from [Link]

-

Al Moussawy, M., & Abdelsamed, H. A. (2022). Cytotoxic functions of CD8 T cells. Alfa Cytology. Retrieved from [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

-

Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404. Retrieved from [Link]

-

Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

IVAMI. (n.d.). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]

-

Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method. American journal of clinical pathology, 45(4), 493–496. Retrieved from [Link]

-

IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

-

OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

Analytice. (2021, August 20). OECD 405: Eye Irritation Analysis. Retrieved from [Link]

-

Sahu, R., & Kumar, R. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275034. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Retrieved from [Link]

-

Fukushima, S., Ishihara, Y., Nishio, O., Ogiso, T., Shirai, T., & Ito, N. (1981). Carcinogenicities of quinoline derivatives in F344 rats. Cancer letters, 14(2), 115–123. Retrieved from [Link]

-

Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

-

Biology LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

PubMed. (2018). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

-

Labtoo. (n.d.). Toxicity - In vivo models. Retrieved from [Link]

-

BioWorld. (2026, February 12). Human-relevant models lining up to replace animal tests. Retrieved from [Link]

-

PubMed. (2018). Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature. Retrieved from [Link]

-

PubMed. (2024). ToxMPNN: A deep learning model for small molecule toxicity prediction. Retrieved from [Link]

-

Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Retrieved from [Link]

-

Cuevas-Hernández, R. I., Girard, R. M. B. M., Krstulović, L., Bajić, M., & Silber, A. M. (2021). An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. PLoS neglected tropical diseases, 15(11), e0009933. Retrieved from [Link]

-

Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]

-

Microbiology Society. (n.d.). Antifungal Susceptibility. Retrieved from [Link]

-

Clinical Microbiology Reviews. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Retrieved from [Link]

-

ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

-

EPISKIN. (n.d.). OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. Retrieved from [Link]

-

Virtual Interactive Bacteriology Laboratory. (n.d.). Antimicrobial Susceptibility. Retrieved from [Link]

-

PubMed Central (PMC). (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

-

PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

Sources

- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 2. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 5. mdpi.com [mdpi.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

Technical Guide: Ionization Dynamics and pKa Profile of 6-Chloro-2,8-dimethyl-4-quinolinol

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical behavior of 6-Chloro-2,8-dimethyl-4-quinolinol (CAS: Analogous to 4-quinolone derivatives).[1][2] While often referenced as a "quinolinol," this molecule exhibits complex tautomeric behavior that fundamentally dictates its ionization constants (

Understanding the ionization profile of this scaffold is critical for:

Chemical Identity & Structural Architecture[2][4][5]

To accurately predict and measure the

Tautomerism: The Keto-Enol Equilibrium

Although the nomenclature suggests a hydroxyl group at position 4 (enol form), 4-substituted quinolines with oxygen functionality exist predominantly as the 4(1H)-quinolone (keto form) in aqueous solution and the solid state.[4] This tautomeric preference is driven by the high resonance stabilization energy of the amide-like (lactam) system.[2][4]

-

Enol Form (4-hydroxyquinoline): Aromatic pyridine ring; rare in polar solvents.[1][2][4]

-

Keto Form (4-quinolone): Aromatic pyridone-like ring; dominant species.[1][2][4]

Implication: The acidic proton is located on the ring nitrogen (

Substituent Effects (Electronic & Steric)

The 6-Chloro-2,8-dimethyl substitution pattern modifies the core electron density via Hammett effects:

-

6-Chloro (-I, +M): The Inductive withdrawal (-I) dominates, decreasing electron density on the ring system.[1] This generally lowers

(makes the cation more acidic/less stable and the anion more stable).[4] -

2-Methyl (+I): Electron-donating group adjacent to the nitrogen.[1][2] Stabilizes the cationic form, typically increasing

.[3][4] -

8-Methyl (+I, Steric): Electron-donating but introduces steric bulk near the nitrogen/oxygen center.[1][2]

pKa Profile and Ionization Micro-species

Based on Structure-Activity Relationship (SAR) analysis of analogous 4-quinolones, 6-Chloro-2,8-dimethyl-4-quinolinol is an amphoteric molecule with two distinct ionization constants.[1][2]

Predicted pKa Values

Note: Values are estimated based on Hammett equation modifications of the 4-quinolone core (

| Ionization Step | Species Transition | Estimated pKa | Description |

| pKa1 (Basic) | Cation ( | 2.5 – 3.0 | Protonation of the carbonyl oxygen (or ring N in enol).[1][2][4] The 2-Me group boosts basicity, while 6-Cl attenuates it.[1] |

| pKa2 (Acidic) | Neutral ( | 10.2 – 10.8 | Deprotonation of the ring Nitrogen ( |

Ionization Diagram (Graphviz)[6]

The following diagram illustrates the stepwise ionization and the tautomeric equilibrium.

Caption: Stepwise ionization pathway of 6-Chloro-2,8-dimethyl-4-quinolinol showing the dominant Keto tautomer as the central neutral species.[1]

Experimental Methodologies for pKa Determination

Given the likely low aqueous solubility of the neutral species, standard potentiometric titration may fail.[3] The following protocols are recommended for precise determination.

Protocol A: UV-Metric Titration (The Gold Standard)

This method relies on the shift in UV absorption maxima (

-

Preparation: Dissolve compound in methanol/water co-solvent (if necessary) to create a stock solution.

-

Titration: Titrate from pH 1.5 to pH 12.0 using a DAD (Diode Array Detector) spectrophotometer.

-

Data Analysis: Plot Absorbance vs. pH at multiple wavelengths.

-

Yasuda-Shedlovsky Extrapolation: If co-solvents (e.g., MeOH) are used, perform titrations at 30%, 40%, and 50% organic solvent and extrapolate the

to 0% solvent.[3]

Protocol B: Potentiometric Titration (Sirius T3)

For higher throughput, use an automated titrator with "CheqSol" or similar solubility-seeking algorithms.[1][2][3][4]

-

Step 1: Calibrate electrode with standard buffers (pH 1.68, 4.01, 7.00, 10.01).[3][4]

-

Step 3: Perform a "Difference Plot" analysis. The system compares the titration curve of the sample + blank against the blank alone.

-

Critical Check: Ensure the precipitation point is not reached near the

. If the compound precipitates, the electrode response will drift, invalidating the result.[3]

Pharmaceutical Implications[2][5][6][7]

Solubility & Formulation

-

Physiological pH (7.4): The molecule exists almost exclusively (>99%) in the Neutral (Keto) form.

-

Solubility Risk: Being a planar, aromatic, neutral molecule with a chloro-substituent, the intrinsic solubility (

) will be very low (likely < 10 -

Salt Selection:

-

Acid Salts: Feasible.[1][2][3] Mesylate or Hydrochloride salts will protonate the carbonyl/enol system, improving solubility, but these salts may hydrolyze in water due to the low

(~2.8).[3][4] -

Base Salts: Sodium or Potassium salts are possible at pH > 11, but are unsuitable for IV administration due to high alkalinity.[1][3]

-

Membrane Permeability[1][2][6]

-

LogD Profile:

Workflow for Lead Characterization

The following flowchart outlines the logic for characterizing this molecule in a drug discovery setting.

Caption: Decision tree for pKa determination and formulation based on solubility constraints.

References

-

IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (1972).[1][2][3][4] Butterworths, London.[1][2][3] (Canonical source for quinoline core pKa values).

-

Albert, A., & Goldacre, R. (1946).[1][3] The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 706-713.[1][3] Link (Foundational work on tautomerism in N-heterocycles).[1][2][4]

-

Barlin, G. B., & Perrin, D. D. (1966).[1][3] Prediction of the Strengths of Organic Acids and Bases.[2][3][5][6] Quarterly Reviews, Chemical Society, 20(1), 75-101.[1][3] Link (Source for Hammett substituent constants).[1][4]

-

Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Reference for UV-metric titration protocols).

-

PubChem Compound Summary: 4-Hydroxyquinoline. National Center for Biotechnology Information.[1][2][3] Link (Used for comparative structural analysis).[1][2][4]

Sources

- 1. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]

- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 5. web.viu.ca [web.viu.ca]

- 6. researchgate.net [researchgate.net]

The Conrad-Limpach Synthesis: A Technical Guide to Dimethyl Quinolinols

Executive Summary

The Conrad-Limpach synthesis (1887) remains the gold standard for the regioselective construction of 4-hydroxyquinolines (4-quinolinols). Unlike the kinetically controlled Knorr synthesis, which favors 2-hydroxyquinolines, the Conrad-Limpach method leverages thermodynamic control to access the 4-isomer. This guide provides an in-depth analysis of the reaction's evolution, focusing on the synthesis of dimethyl quinolinols (specifically 2,6-dimethyl-4-quinolinol via p-toluidine). It integrates historical context with modern, high-temperature protocols using Dowtherm A, ensuring reproducibility and scalability for pharmaceutical applications.

Part 1: Historical Genesis & The Regiochemical Divergence

The history of quinoline synthesis is defined by the "Battle of Conditions" between Ludwig Knorr and the duo Max Conrad and Leonhard Limpach.

In 1886, Knorr observed that reacting aniline with ethyl acetoacetate at low temperatures (approx. 100°C) yielded 2-hydroxyquinoline (carbostyril). Just one year later, in 1887, Conrad and Limpach demonstrated that the same starting materials could yield the isomeric 4-hydroxyquinoline if the reaction intermediate was subjected to high temperatures (approx. 250°C).

The Core Distinction: Kinetic vs. Thermodynamic Control

This divergence is the fundamental lesson of the synthesis.

-

Knorr Synthesis (Kinetic): At lower temperatures, the aniline nitrogen attacks the more reactive ketone carbonyl, but rapid tautomerization and cyclization favor the amide bond formation, leading to the 2-hydroxy isomer.

-

Conrad-Limpach (Thermodynamic): By forcing the reaction through a

-anilinocrotonate (enamine) intermediate and subjecting it to thermal shock, the system overcomes the activation energy barrier to form the highly stable 4-hydroxyquinoline aromatic system.

Visualization: The Divergent Pathway

The following diagram illustrates the critical decision points determining the product outcome.

Figure 1: Mechanistic divergence between Knorr (Red) and Conrad-Limpach (Blue/Green) pathways based on thermal conditions.

Part 2: Mechanistic Underpinnings of Dimethyl Quinolinols

To synthesize dimethyl quinolinols , researchers typically employ a methyl-substituted aniline (e.g., p-toluidine) and ethyl acetoacetate (which provides the second methyl group at the C2 position).

The Reaction Coordinate[1]

-

Schiff Base Formation (Enamine): The aniline nitrogen attacks the ketone carbonyl of the

-ketoester. Water is eliminated to form the-

Critical Control Point: Water removal is essential to drive this equilibrium forward. If water remains, hydrolysis reverts the enamine to starting materials.

-

-

Thermal Cyclization: The enamine undergoes thermal excitation. The aromatic ortho-carbon attacks the ester carbonyl.

-

Aromatization: Loss of ethanol (from the ester) and tautomerization yields the 4-hydroxyquinoline.[1]

Regiochemical Fidelity in Dimethyl Synthesis

When using substituted anilines, regioselectivity becomes paramount:

-

Para-substituted anilines (e.g., p-toluidine): Can only cyclize at one ortho position. Result: Single product (e.g., 2,6-dimethyl-4-quinolinol ).

-

Meta-substituted anilines (e.g., m-toluidine): Can cyclize at two ortho positions (C2 or C6 relative to the amine). The Conrad-Limpach conditions generally favor cyclization at the less sterically hindered position (para to the methyl group), yielding the 7-methyl isomer over the 5-methyl isomer, but mixtures often occur.

Part 3: Experimental Methodology (Modern Protocol)

This protocol describes the synthesis of 2,6-dimethyl-4-quinolinol using p-toluidine and ethyl acetoacetate. It replaces the historical "neat" heating method with a Dowtherm A protocol to ensure consistent thermal transfer and prevent charring.

Reagents & Equipment[2][3]

-

Substrate: p-Toluidine (1.0 eq), Ethyl Acetoacetate (1.1 eq).

-

Solvent: Benzene or Toluene (Step 1), Dowtherm A (Step 2).

-

Catalyst: Glacial Acetic Acid (0.05 eq) or HCl (trace).

-

Apparatus: Dean-Stark trap, High-temperature heating mantle, dropping funnel.

Step-by-Step Protocol

Step 1: Formation of Ethyl

-(p-toluidino)crotonate

-

Charge: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve p-toluidine (10.7 g, 100 mmol) in 150 mL of toluene.

-

Addition: Add ethyl acetoacetate (14.3 g, 110 mmol) and 5 drops of glacial acetic acid.

-

Dehydration: Attach a Dean-Stark trap and reflux condenser. Heat to vigorous reflux (approx. 110°C).

-

Monitoring: Continue reflux until the theoretical amount of water (approx. 1.8 mL) is collected in the trap (typically 3–5 hours).

-

Isolation: Cool the mixture. Remove toluene via rotary evaporation. The residue (the enamine) is often an oil that solidifies upon standing. Note: Purity of this intermediate is critical. If NMR shows >5% unreacted aniline, recrystallize from ethanol before proceeding.

Step 2: Thermal Cyclization (Flash Pyrolysis)

Safety Warning: Dowtherm A boils at ~257°C. Use a blast shield and high-temperature gloves.

-

Pre-heating: Place 50 mL of Dowtherm A (diphenyl ether/biphenyl eutectic mixture) in a 3-neck flask. Heat to a rolling reflux (250–255°C).

-

Addition: Dissolve the enamine intermediate from Step 1 in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this dropwise rapidly to the boiling solvent.

-

Why Rapidly? Slow addition allows the intermediate to polymerize before cyclizing. High dilution favors intramolecular cyclization over intermolecular polymerization.

-

-

Reaction: Maintain reflux for 20–30 minutes. Ethanol is evolved (vapor) during this process.

-

Workup: Allow the mixture to cool to room temperature. The non-polar Dowtherm A will force the polar 4-quinolinol product to precipitate out.

-

Purification: Filter the precipitate. Wash copiously with hexane or petroleum ether to remove residual Dowtherm A. Recrystallize from ethanol/DMF.

Data Summary Table

| Parameter | Value | Notes |

| Target Product | 2,6-Dimethyl-4-quinolinol | |

| Step 1 Temp | 110°C (Toluene Reflux) | Kinetic enamine formation |

| Step 2 Temp | 250–257°C | Thermodynamic cyclization |

| Solvent | Dowtherm A | High boiling point, inert |

| Typical Yield | 65–85% | Higher than neat pyrolysis (30-40%) |

| Appearance | Off-white to tan powder | MP > 280°C (dec) |

Part 4: Process Visualization

The following workflow visualizes the operational logic, highlighting the critical "Thermal Shock" phase required for success.

Figure 2: Operational workflow for the synthesis of dimethyl quinolinols via Dowtherm A protocol.

Part 5: Troubleshooting & Optimization

The "Tar" Problem

Symptom: The reaction mixture turns into a black, intractable tar during Step 2. Cause: Oxidation of the amine or intermolecular polymerization due to high concentration. Solution:

-

Ensure the Dowtherm A is at a rolling boil before adding the intermediate.

-

Use a nitrogen blanket (inert atmosphere) during the high-temperature step.

-

Increase the volume of Dowtherm A (High Dilution Principle).

Low Yield in Step 1

Symptom: NMR shows significant starting material after 6 hours. Cause: Inefficient water removal. Solution: Ensure the Dean-Stark trap is functioning correctly. Add fresh toluene if the volume drops. A catalytic amount of p-toluenesulfonic acid (PTSA) can replace acetic acid for stubborn anilines.

Regioisomer Contamination

Context: When using m-toluidine. Solution: Separation of the 5-methyl and 7-methyl isomers is difficult by recrystallization. Flash chromatography on silica gel (eluting with DCM/MeOH) is often required. The 7-methyl isomer (less hindered) usually elutes second due to higher polarity/hydrogen bonding capability.

References

-

Conrad, M., & Limpach, L. (1887).[1][2][3] "Ueber das Anilid der Acetessigsäure und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

-

Knorr, L. (1886).[1] "Synthetische Versuche mit dem Acetessigester." Annalen der Chemie, 236(1-2), 69–115.

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.

Sources

Crystal structure analysis of 6-Chloro-2,8-dimethyl-4-quinolinol

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-2,8-dimethyl-4-quinolinol

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-quinolinol derivatives are of significant interest due to their diverse biological activities. This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of a specific, promising derivative: 6-Chloro-2,8-dimethyl-4-quinolinol. We move beyond simple protocols to deliver a self-validating analytical narrative, integrating single-crystal X-ray diffraction (SCXRD), spectroscopic corroboration, and advanced computational modeling. This document is designed to equip researchers with the expertise to not only determine a crystal structure but to deeply understand the intermolecular forces that govern its solid-state architecture, a critical aspect for drug development, polymorphism studies, and materials science.

The Rationale: Why a Meticulous Structural Analysis is Imperative

The precise three-dimensional arrangement of atoms and molecules in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, bioavailability, and ultimately, its therapeutic efficacy. For a potential drug candidate like 6-Chloro-2,8-dimethyl-4-quinolinol, a substituted quinoline derivative with potential applications in antimicrobial or anticancer therapies, a definitive structural elucidation is the foundational step in its development pipeline.[2][3]

Material Provenance: Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of high-purity material. While various methods exist for quinoline synthesis[4][5], the Conrad-Limpach reaction or the Gould-Jacobs reaction are common choices for constructing the 4-hydroxyquinoline core.[2] The critical subsequent step is obtaining single crystals of sufficient quality for diffraction studies.

Experimental Protocol: Slow Evaporation Crystallization

Slow evaporation is a reliable technique for growing high-quality single crystals suitable for X-ray diffraction.[6] The principle involves gradually increasing the solute concentration to a state of supersaturation, from which crystals can nucleate and grow.

-

Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, methanol, chloroform, ethyl acetate, and their combinations) to find a system where 6-Chloro-2,8-dimethyl-4-quinolinol has moderate solubility.

-

Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap or parafilm containing a few small perforations. The number and size of these holes are critical variables that control the rate of evaporation. A slower rate generally yields larger, higher-quality crystals.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant, controlled temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like crystals appear, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.

The Cornerstone Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal gold standard for determining the atomic arrangement within a crystalline solid. It provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow: From Crystal to Structure

The SCXRD workflow is a systematic process that demands precision at every stage.

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis.

Data Interpretation: A Hypothetical Structure for 6-Chloro-2,8-dimethyl-4-quinolinol

While no public crystal structure exists for this specific molecule[7], we can propose a plausible dataset based on analyses of similar chloro- and dimethyl-substituted quinolines.[8][9][10] This allows us to demonstrate the interpretation process.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀ClNO |

| Formula Weight | 207.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.518(2) |

| b (Å) | 14.113(4) |

| c (Å) | 9.456(3) |

| β (°) | 98.54(1) |

| Volume (ų) | 993.5(5) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Analysis of these hypothetical results would reveal key structural features. The quinoline ring system would be confirmed as essentially planar.[10] The bond lengths and angles would be compared to established values for quinoline derivatives to ensure they fall within expected ranges.[11] For instance, the C-Cl, C-N, and C=O bond lengths would be scrutinized. The planarity and torsion angles would reveal the conformation of the methyl groups relative to the quinoline ring.

Spectroscopic Corroboration: A Self-Validating System

Spectroscopic data provide an independent confirmation of the molecular structure determined by SCXRD.

NMR Spectroscopy: Mapping the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity of the molecule in solution.[12]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl proton) in an NMR tube.[12]

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.[12]

-

Analysis: Correlate the observed chemical shifts, coupling constants, and integration values with the proposed structure. 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.[13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |

| 2-CH₃ | ~2.4 | ~18 | Singlet, methyl group adjacent to nitrogen. |

| 3-H | ~6.1 | ~108 | Singlet, isolated proton. |

| 4-OH | ~11.5 | - | Broad singlet, exchangeable proton. |

| 4-C | - | ~175 | Carbonyl carbon in the quinolinol tautomer. |

| 5-H | ~7.8 | ~125 | Doublet, ortho-coupling to H-7 (meta to Cl). |

| 6-Cl | - | ~128 | Carbon bearing the chloro substituent. |

| 7-H | ~7.4 | ~122 | Doublet, ortho-coupling to H-5. |

| 8-CH₃ | ~2.5 | ~17 | Singlet, methyl group on the benzene ring. |